2,5-dithiophen-2-ylthiophene-3,4-diamine
Overview
Description
[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine is a compound belonging to the class of terthiophenes, which are oligomers of thiophene Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of [2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine typically involves the coupling of 2,5-dibromothiophene with thienylmagnesium bromide in the presence of a nickel catalyst . This reaction forms the terthiophene backbone, which can then be further functionalized to introduce the diamine groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine involves its ability to generate singlet oxygen, which is a highly reactive form of oxygen. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted tissues. The compound’s molecular targets and pathways include interactions with cellular membranes and proteins, leading to oxidative stress and subsequent cellular damage .
Comparison with Similar Compounds
Similar compounds to [2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine include:
2,2’-Bithiophene: A simpler thiophene oligomer with two thiophene rings.
2,2’5’,2’'-Quaterthiophene: An extended oligomer with four thiophene rings.
α-Sexithiophene:
Properties
IUPAC Name |
2,5-dithiophen-2-ylthiophene-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOZBTUFJDRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727312 | |
Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185691-91-2 | |
Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.